2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexyl isocyanide with sodium azide to form the tetrazole ring . This intermediate is then reacted with a suitable sulfanylating agent and 3,4-dimethoxyphenyl ethanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity . The dimethoxyphenyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
Uniqueness
2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone is unique due to its combination of a tetrazole ring, a sulfanyl group, and a dimethoxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its potential as a building block in synthetic chemistry and as a lead compound in drug discovery .
Properties
Molecular Formula |
C17H22N4O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H22N4O3S/c1-23-15-9-8-12(10-16(15)24-2)14(22)11-25-17-18-19-20-21(17)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 |
InChI Key |
PLDCPXUVHMXJJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3CCCCC3)OC |
Origin of Product |
United States |
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